Regioisomeric Specificity: Positional Swap Abolishes Defined Pharmacological Activity
The compound's precise arrangement of a phenoxymethyl group at position 3 and a pyridin-4-yl group at position 6 is inherently different from its regioisomer 6-(phenoxymethyl)-3-(pyridin-3-yl) (CAS 842962-48-5) . While the 1991 class-wide study established that 6-substituted 3-(pyridin-4-yl) derivatives possess a distinct pharmacological fingerprint including moderate MAO, antimalarial, and antitumor activities [1], published data for the regioisomer lacks such characterization. This positional specificity is a critical procurement factor, as the reported class-level activities are tied to the 3-(pyridin-4-yl) scaffold.
| Evidence Dimension | Pharmacological activity profile (class-level) |
|---|---|
| Target Compound Data | Reported class activities: moderate MAO inhibition, antimalarial, and in vitro antitumor activity [1] |
| Comparator Or Baseline | Regioisomer 6-(phenoxymethyl)-3-(pyridin-3-yl) (CAS 842962-48-5) – no published pharmacological data identified |
| Quantified Difference | Qualitative presence of activity vs. absence of reported data |
| Conditions | Class-level inference from 6-substituted 3-(pyridine-4-yl)-1,2,4-triazole[3,4-b][1,3,4]thiadiazoles (Farmaco, 1991) |
Why This Matters
For researchers needing a compound with a history of documented, albeit moderate, biological activity, the target compound offers a defined pharmacological starting point that its regioisomer lacks.
- [1] Invidiata, F.P. et al. (1991). Synthesis and pharmacological properties of 6-substituted 3-(pyridine-4-yl)-1,2,4-triazole [3,4-b][1,3,4]thiadiazoles. Farmaco, 46(12), 1489-95. View Source
